
alpha-Ethylcinnamaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ethylcinnamaldehyde is an organic compound with the molecular formula C11H12O. It is a derivative of cinnamaldehyde, characterized by the presence of an ethyl group attached to the alpha position of the cinnamaldehyde structure. This compound is known for its distinctive spicy aroma and is used in various applications, including perfumery and flavoring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Ethylcinnamaldehyde can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with propionaldehyde in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as KF/Al2O3 or phase-transfer catalysts like TBAB (tetrabutylammonium bromide) are employed to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Ethylcinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Alpha-ethylcinnamyl alcohol.
Substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Alpha-Ethylcinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the formulation of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of alpha-Ethylcinnamaldehyde involves its interaction with cellular components. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it inhibits tumor angiogenesis and exhibits anti-inflammatory and antioxidant activities. The compound also acts as a reactive oxygen species (ROS) scavenger, reducing oxidative stress and preventing DNA damage .
Comparación Con Compuestos Similares
Alpha-Ethylcinnamaldehyde can be compared with other cinnamaldehyde derivatives:
Cinnamaldehyde: The parent compound, known for its strong cinnamon aroma and similar biological activities.
Alpha-Methylcinnamaldehyde: Another derivative with a methyl group instead of an ethyl group, used in similar applications but with slightly different properties.
Cinnamic Acid: The oxidized form of cinnamaldehyde, used in the synthesis of various pharmaceuticals and as a flavoring agent.
This compound stands out due to its unique ethyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1755-45-9 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2E)-2-benzylidenebutanal |
InChI |
InChI=1S/C11H12O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+ |
Clave InChI |
BOCRJYUZWIOMOJ-CSKARUKUSA-N |
SMILES isomérico |
CC/C(=C\C1=CC=CC=C1)/C=O |
SMILES canónico |
CCC(=CC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


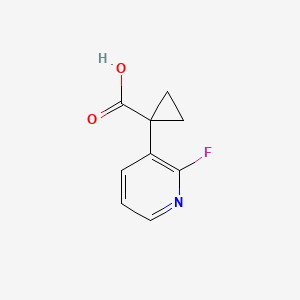
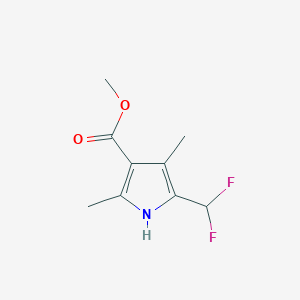

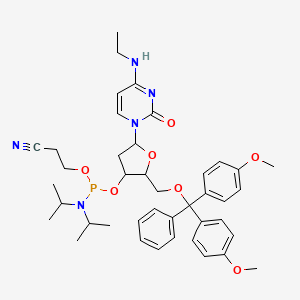
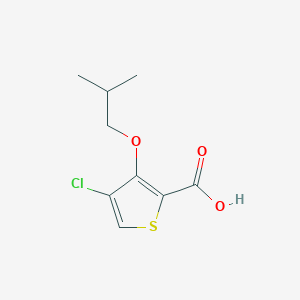
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B12064534.png)


![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
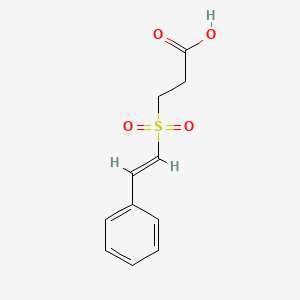
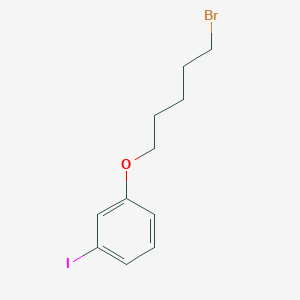
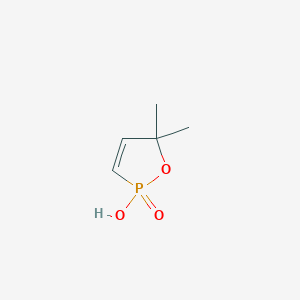
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-[4-(4-chlorophenoxy)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12064562.png)
![Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-](/img/structure/B12064567.png)
